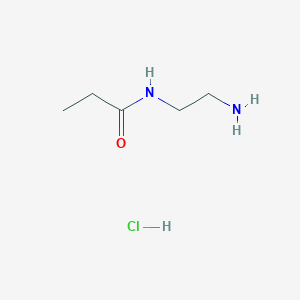

Clorhidrato de N-(2-Aminoetil)propionamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Aminoethyl)propionamide hydrochloride, also known as AEPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. AEPH is a hydrochloride salt of 2-aminoethyl propionamide, which is a derivative of propionic acid. This compound is commonly used as a reagent for the synthesis of various organic compounds, and it has also been found to have interesting biochemical and physiological effects.

Mecanismo De Acción

The exact mechanism of action of N-(2-Aminoethyl)propionamide hydrochloride is not fully understood. However, it has been suggested that N-(2-Aminoethyl)propionamide hydrochloride may act as a chelating agent for metal ions, which can influence various biochemical and physiological processes in the body. Additionally, N-(2-Aminoethyl)propionamide hydrochloride has been found to have potential anti-tumor and anti-inflammatory effects, which may be related to its ability to modulate certain signaling pathways in cells.

Biochemical and Physiological Effects

N-(2-Aminoethyl)propionamide hydrochloride has been found to have various biochemical and physiological effects, including:

1. Inhibition of tumor cell growth: N-(2-Aminoethyl)propionamide hydrochloride has been shown to inhibit the growth of various tumor cell lines, including breast cancer and lung cancer cells.

2. Modulation of immune function: N-(2-Aminoethyl)propionamide hydrochloride has been found to modulate immune function by regulating the production of cytokines and chemokines in cells.

3. Anti-inflammatory effects: N-(2-Aminoethyl)propionamide hydrochloride has been shown to have potential anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-Aminoethyl)propionamide hydrochloride has several advantages as a reagent for lab experiments, including:

1. High purity: N-(2-Aminoethyl)propionamide hydrochloride can be easily purified by recrystallization, which ensures high purity of the compound.

2. Easy synthesis: N-(2-Aminoethyl)propionamide hydrochloride can be synthesized using a simple one-step reaction, which makes it easy to produce in large quantities.

3. Versatility: N-(2-Aminoethyl)propionamide hydrochloride can be used as a reagent for the synthesis of various organic compounds, and it has also been found to have interesting biochemical and physiological effects.

However, there are also some limitations to using N-(2-Aminoethyl)propionamide hydrochloride in lab experiments, including:

1. Limited solubility: N-(2-Aminoethyl)propionamide hydrochloride has limited solubility in water, which can make it difficult to use in certain experiments.

2. Potential toxicity: N-(2-Aminoethyl)propionamide hydrochloride has been found to have potential toxicity in some studies, which may limit its use in certain applications.

Direcciones Futuras

There are several potential future directions for research on N-(2-Aminoethyl)propionamide hydrochloride, including:

1. Further studies on the mechanism of action of N-(2-Aminoethyl)propionamide hydrochloride, which may help to elucidate its potential therapeutic applications.

2. Development of new synthetic methods for N-(2-Aminoethyl)propionamide hydrochloride and its derivatives, which may improve its utility as a reagent for organic synthesis.

3. Studies on the potential toxicity of N-(2-Aminoethyl)propionamide hydrochloride and its derivatives, which may help to ensure their safe use in scientific research.

Métodos De Síntesis

N-(2-Aminoethyl)propionamide hydrochloride can be synthesized using a simple one-step reaction between 2-aminoethylamine and propionyl chloride in the presence of hydrochloric acid. The reaction yields N-(2-Aminoethyl)propionamide hydrochloride hydrochloride as a white crystalline powder, which can be purified by recrystallization from water.

Aplicaciones Científicas De Investigación

Herramientas de polimerización

El clorhidrato de N-(2-Aminoetil)propionamida se utiliza como monómero para reacciones de polimerización. Se puede utilizar para sintetizar polímeros para la complejación de ácidos nucleicos y la formación de compuestos .

Polimerización RAFT acuosa rápida

Este compuesto se ha utilizado en la polimerización RAFT (Transferencia de cadena de adición-fragmentación reversible) acuosa rápida y bien controlada del monómero funcional de amina primaria bajo irradiación de luz visible a 25 °C . Esta polimerización procede rápidamente de manera bien controlada en medios acuosos ácidos al irradiar con luz visible suave a 25 °C .

Síntesis de prototipos de monómeros funcionales de amina primaria

El this compound (AEMA) y el clorhidrato de N-(6-Aminohexil)metacrilamida (AHMA) se sintetizaron como prototipos de monómeros funcionales de amina primaria .

Aceleración de la polimerización

Mejorar el emparejamiento iónico o la asociación de los monómeros ionizados mediante la adición de alcoholes menos polares o la mejora de la concentración de monómeros ionizados podría acortar el período de inicialización y acelerar la propagación de la cadena, acelerando así notablemente esta polimerización .

Polimerización conmutable

Esta polimerización se puede encender o apagar inmediatamente mediante la activación o desactivación de la luz visible .

Retención o eliminación de residuos de ditioéster

Los residuos de ditioéster en los extremos de la cadena polimérica se pueden retener o eliminar simplemente ajustando el pH .

Portador multifuncional sensible al pH

Se ha desarrollado como un amino lípido simple e inteligente para servir como un portador multifuncional sensible al pH .

Entrega de materiales genéticos

Este compuesto ha mostrado éxito en la entrega de materiales genéticos como siRNA, miRNA y ADN plasmídico para el tratamiento de diversas enfermedades .

Propiedades

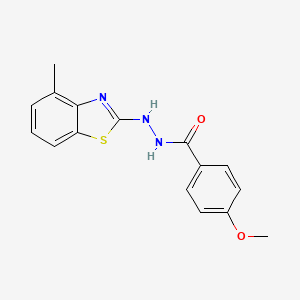

IUPAC Name |

N-(2-aminoethyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-2-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMVVCKRKBPCTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384127-68-7 |

Source

|

| Record name | N-(2-aminoethyl)propanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2387054.png)

![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone](/img/structure/B2387057.png)

![4-chloro-2-{[(E)-(dimethylamino)methylidene]amino}benzenecarboxylic acid](/img/structure/B2387058.png)

![N-(3,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2387062.png)

![5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2387068.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide](/img/structure/B2387069.png)

![N-(4-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2387070.png)

![2-[4-(3-Chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2387071.png)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2387073.png)

![BEnzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate](/img/structure/B2387074.png)